molecular formula C11H19NO5 B6218684 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans CAS No. 2382100-41-4

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans

Cat. No.: B6218684
CAS No.: 2382100-41-4
M. Wt: 245.3
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Description

The compound rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans, is a synthetic molecule with potential applications in various fields. The racemic mixture, indicated by "rac-", means that this compound contains equal amounts of two enantiomers, which are mirror images of each other. This specific configuration, noted as (3R,4S), refers to the spatial arrangement of the atoms in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans typically involves multi-step organic synthesis. The synthesis often begins with the preparation of a suitable pyrrolidine derivative. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, while the methoxy group is added via an alkylation reaction. The final steps involve carboxylation and purification through crystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to scale up the synthesis while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction can occur using agents such as lithium aluminum hydride or hydrogenation catalysts, producing reduced forms of the compound.

  • Substitution: : The compound can participate in substitution reactions, particularly nucleophilic substitutions, where groups like methoxy or tert-butoxycarbonyl can be replaced under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction: : Lithium aluminum hydride (LiAlH4), hydrogenation catalysts (Pd/C).

  • Substitution: : Nucleophiles such as hydrides (H-) or alkoxides (RO-).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Varied products depending on the substituents involved.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups provide sites for further chemical modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound can be used as a probe to study enzyme functions and biochemical pathways. The presence of methoxy and tert-butoxycarbonyl groups makes it suitable for interacting with specific biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The compound itself or its analogs might exhibit pharmacological activities, such as enzyme inhibition or receptor modulation.

Industry

Industrially, this compound can be utilized in the manufacture of fine chemicals and pharmaceuticals. Its stable structure and reactivity make it a versatile building block in synthetic chemistry.

Mechanism of Action

The exact mechanism of action depends on the specific application and the molecular targets involved. Generally, the compound interacts with its targets through hydrogen bonding, hydrophobic interactions, and Van der Waals forces. It may inhibit enzyme activity by binding to the active site or allosteric sites, modulating biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives like:

  • rac-(3S,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans

  • (3R,4S)-4-Methoxypyrrolidine-3-carboxylic acid

  • (3R,4S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

Each of these compounds has variations in their functional groups or stereochemistry, affecting their reactivity and applications

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Properties

CAS No.

2382100-41-4

Molecular Formula

C11H19NO5

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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